Technical Documentation Center

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride
  • CAS: 1820686-95-0

Core Science & Biosynthesis

Foundational

The Pharmacological Mechanics of (6-Bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride: A Privileged Scaffold in Target-Directed Drug Design

Executive Summary (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (6-BBMH) is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry. Rather than functioning as a standalon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (6-BBMH) is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry. Rather than functioning as a standalone clinical therapeutic with a singular target, 6-BBMH serves as a bioactive precursor. Its structural topology—a planar benzoxazole core augmented by a halogen (bromine) and a reactive primary amine—enables the synthesis of diverse therapeutic agents. This technical guide dissects the structural pharmacology of 6-BBMH and explores the dual mechanisms of action exhibited by its derivatives: DNA intercalation in oncology and efflux pump evasion/inhibition in infectious diseases .

Structural Pharmacology & Causality: The Anatomy of the Scaffold

The rational design of 6-BBMH is rooted in specific stereoelectronic properties that dictate its biological interactions:

  • The Benzoxazole Core : The planar, bicyclic heteroaromatic ring system mimics natural purines and pyrimidines. This structural homology makes it an excellent bioisostere for nucleic acid interaction and kinase binding pockets, facilitating non-covalent π-π stacking 1.

  • The 6-Bromo Substituent : Halogenation at the 6-position serves multiple mechanistic purposes. It increases the lipophilicity (LogP) of the molecule, enhancing cellular and bacterial membrane permeability. Furthermore, the bulky bromine atom introduces steric hindrance that protects the core from rapid enzymatic degradation (e.g., by cytochrome P450 enzymes) and actively participates in halogen bonding with target protein residues 2.

  • The 2-Methanamine Hydrochloride Handle : The primary amine, stabilized as a hydrochloride salt for shelf-life and aqueous solubility, provides a highly reactive nucleophilic handle. This allows for rapid derivatization via amide coupling, reductive amination, or Schiff base formation, enabling the generation of combinatorial libraries.

Core Mechanisms of Action (Derived Therapeutics)

Oncology: DNA Intercalation and Apoptosis Induction

Benzoxazole derivatives synthesized from the 6-BBMH scaffold frequently exhibit potent anticancer activity. The primary mechanism of action is DNA intercalation 3. The planar polyaromatic system inserts itself between adjacent base pairs of the DNA double helix, stabilized by non-covalent π-π stacking interactions [[1]]().

Causality & Downstream Effects: Intercalation distorts the DNA helical structure, an effect often observed as hypochromicity in UV/Vis titrations 1. This structural distortion prevents topoisomerases from functioning correctly during replication, leading to double-strand breaks. The resulting DNA damage activates the ATM/ATR kinase pathways, which phosphorylate the tumor suppressor p53. Upregulation of p21 follows, culminating in cell cycle arrest and apoptosis 2.

Signaling Ligand Benzoxazole Derivative DNA DNA Intercalation (Base Pair Stacking) Ligand->DNA Intercalates Damage DNA Double-Strand Breaks DNA->Damage Induces ATM ATM/ATR Kinase Activation Damage->ATM Activates p53 p53 Phosphorylation ATM->p53 Phosphorylates p21 p21 Upregulation p53->p21 Transcribes Apoptosis Apoptosis p53->Apoptosis Promotes CellCycle Cell Cycle Arrest p21->CellCycle Triggers

Figure 1: Apoptotic signaling cascade triggered by benzoxazole-induced DNA intercalation.

Infectious Disease: Bacterial Efflux Pump Evasion and Inhibition

A major hurdle in antibiotic efficacy is the overexpression of multidrug resistance (MDR) efflux pumps, such as AcrAB-TolC in Escherichia coli and NorA in Staphylococcus aureus. Benzoxazole derivatives have emerged as potent antibacterial agents because they can either evade these pumps or actively inhibit them 4, 5.

Causality: The incorporation of the lipophilic 6-bromo-benzoxazole core alters the substrate recognition profile of the molecule. For instance, while certain nitroaromatic compounds are highly susceptible to efflux, coupling them with a benzoxazole moiety yields molecules that are refractory to efflux mechanisms, maintaining high intracellular concentrations 4. Additionally, certain benzoxazole-metal complexes directly inhibit efflux pump activity, leading to the intracellular accumulation of co-administered antibiotics 5.

Quantitative Pharmacological Profiling

The biological versatility of the benzoxazole scaffold is evidenced by its broad-spectrum efficacy across multiple assays.

Derivative ClassTarget / MechanismPrimary AssayEfficacy MetricReference
Benzoxazole-Acrylonitriles DNA Intercalation (Oncology)Antiproliferative (Cancer Cell Lines)IC50: 0.7 – 5.8 μM2
Benzoxazole-Acrylonitriles Efflux Pump Evasion (Antibacterial)MIC (S. aureus)MIC: 8.0 μM2
Benzoxazole-Nitrothiophenes Membrane Potential PerturbationMIC (E. coli / S. enterica)Broad-spectrum bactericidal4
Benzoxazole-Metal Complexes Efflux Pump Inhibition (MRSA)Ethidium Bromide AccumulationSignificant MIC Reduction5
2-Arylbenzoxazoles DNA Intercalation (NSCLC)Antiproliferative (NCI-H460)IC50: 0.4 – 41.6 μM3

Experimental Workflows & Self-Validating Protocols

To harness the 6-BBMH scaffold, researchers must employ robust, self-validating experimental protocols. Below are the standard operating procedures for derivatization and mechanistic validation.

Protocol 1: Synthesis of Benzoxazole Amide Derivatives (Scaffold Functionalization)

Objective: To couple 6-BBMH with a carboxylic acid derivative to generate a bioactive library. Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming amides with minimal racemization. DIPEA is critical to neutralize the hydrochloride salt of 6-BBMH, liberating the primary amine for nucleophilic attack.

  • Activation : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to form the active ester.

  • Neutralization & Coupling : Add 1.1 eq of 6-BBMH to the reaction mixture, immediately followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess DIPEA ensures complete deprotonation of the hydrochloride salt.

  • Reaction Monitoring : Stir the mixture at room temperature for 4-6 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure benzoxazole derivative.

Protocol 2: High-Throughput Ethidium Bromide (EB) Displacement Assay

Objective: To validate the DNA intercalative mechanism of synthesized benzoxazole derivatives. Causality: Ethidium bromide fluoresces intensely only when intercalated into the hydrophobic environment of DNA base pairs. If the benzoxazole derivative is a true intercalator, it will competitively displace EB, quenching the fluorescence. This provides a self-validating, dose-dependent readout of binding affinity 1.

  • Preparation : Prepare a working solution of Calf Thymus DNA (ct-DNA, 50 μM) and Ethidium Bromide (5 μM) in Tris-HCl buffer (pH 7.4, 50 mM NaCl).

  • Pre-incubation : Incubate the DNA-EB complex in the dark at 25°C for 30 minutes to ensure equilibrium binding.

  • Baseline Measurement : Transfer 100 μL of the complex to a 96-well black microplate. Measure baseline fluorescence (Excitation: 540 nm, Emission: 590 nm).

  • Titration : Add increasing concentrations of the benzoxazole derivative (0.1 μM to 100 μM) to successive wells.

  • Incubation & Readout : Incubate for 1 hour at 25°C. Measure the fluorescence. Calculate the apparent binding constant (K_app) using the Stern-Volmer equation.

Workflow A 6-BBMH Scaffold B Amide Coupling (HATU / DIPEA) A->B C Library of Benzoxazole Derivatives B->C D Oncology Screening (EB Displacement Assay) C->D E Antibacterial Screening (Efflux Pump Inhibition) C->E F Lead Optimization & SAR Analysis D->F E->F

Figure 2: Workflow for the derivatization and high-throughput mechanistic screening of 6-BBMH.

References

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential Source: ASM Journals URL
  • Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria Source: PMC / MDPI Antibiotics URL
  • Benzoxazole-Acrylonitriles: Dual Bioactivity and DNA Binding from a Sustainable Synthetic Approach Source: Lirias - KU Leuven URL
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Mitochondria-Targeted Benzoxazole-Based Platinum Photosensitizer Complexes: Photophysical Properties and Photocytotoxicity Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Exact Mass, and Analytical Characterization of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

As a Senior Application Scientist, I frequently observe analytical discrepancies when researchers transition a newly synthesized compound from the bench to High-Resolution Mass Spectrometry (HRMS) characterization. For h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical discrepancies when researchers transition a newly synthesized compound from the bench to High-Resolution Mass Spectrometry (HRMS) characterization. For halogenated, salt-form building blocks like (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (CAS: 1820686-95-0), the fundamental source of these errors lies in the conflation of the compound's average molecular weight with its monoisotopic exact mass.

This technical guide deconstructs the stoichiometric and spectrometric properties of this specific benzoxazole derivative, providing a self-validating analytical protocol to ensure absolute structural verification during drug development workflows.

Chemical Identity & Quantitative Data

The primary amine (-CH₂NH₂) of the benzoxazole core is inherently nucleophilic and basic. In its free base form, it is susceptible to oxidative degradation and demonstrates poor aqueous solubility. Conversion to the hydrochloride salt protonates the amine, yielding an ammonium chloride pair. This structural modification drastically lowers the partition coefficient (LogP), enhancing aqueous solubility for biological assays, while the crystalline lattice of the salt form provides thermodynamic stability for long-term storage[1].

To prevent analytical misinterpretation, all relevant quantitative mass data is summarized below.

Table 1: Physicochemical and Spectrometric Parameters

ParameterValueAnalytical Relevance
Chemical Name (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochlorideStandard IUPAC nomenclature
CAS Registry Number 1820686-95-0Unique chemical identifier[2]
Molecular Formula (Salt) C₈H₈BrClN₂OUsed for stoichiometric calculations
Molecular Formula (Base) C₈H₇BrN₂ORepresents the bioactive moiety[3]
Average Molecular Weight (Salt) 263.52 g/mol Used for bulk weighing and molarity[2]
Average Molecular Weight (Base) 227.06 g/mol Reference for free-base equivalents
Exact Mass (Salt) 261.95085 DaTheoretical intact monoisotopic mass
Exact Mass (Base) 225.97418 DaTarget for HRMS identification[4]

The Causality of Mass Discrepancies: Average vs. Exact Mass

When programming an LC-MS method, researchers must explicitly distinguish between average molecular weight and exact monoisotopic mass.

  • Average Molecular Weight (263.52 g/mol ): This value accounts for the weighted average of all naturally occurring isotopes (e.g., Carbon-12 and Carbon-13). It is strictly used for macroscopic laboratory tasks, such as weighing out reagents to calculate molar equivalents[2].

  • Exact Mass (225.97418 Da): Mass spectrometers do not measure averages; they measure the mass-to-charge ratio (m/z) of individual ions based on the exact mass of their most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The Halogen Effect: Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Because the hydrochloride salt dissociates in solution, and standard positive electrospray ionization (ESI+) targets basic functionalities, the instrument detects the protonated free base [M+H]⁺ rather than the intact salt[3]. Consequently, the mass spectrum will not show a single peak at 263 Da, but rather a distinct 1:1 doublet at m/z 226.98 and m/z 228.98.

Isotope Salt Analyte: C8H8BrClN2O (Hydrochloride Salt) Dissociation Aqueous Dissociation Salt->Dissociation FreeBase Free Base: C8H7BrN2O (Mass: 225.97 Da) Dissociation->FreeBase Chloride Chloride Ion: Cl- (Elutes in Void Volume) Dissociation->Chloride Ionization ESI+ Ionization (+H+) FreeBase->Ionization M_H [M+H]+ Ion (m/z 226.98) Ionization->M_H 79Br (50.7%) Isotope [M+H+2]+ Ion (m/z 228.98, 81Br) Ionization->Isotope 81Br (49.3%)

Figure 2: Dissociation and ESI+ ionization pathway highlighting the characteristic bromine doublet.

Self-Validating Protocol: LC-HRMS Verification

To definitively confirm the synthesis and purity of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride, follow this step-by-step methodology. Every step is designed with inherent causality to ensure the resulting data is a self-validating system.

Step 1: Sample Preparation (Desalting & Dilution)
  • Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an external proton source, driving the equilibrium toward the protonated amine ([M+H]⁺). The 50:50 organic/aqueous blend ensures complete solvation of both the hydrophobic benzoxazole core and the hydrophilic ammonium moiety.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 column retains the organic benzoxazole base. The chloride counter-ion (Cl⁻), being highly polar and negatively charged, is entirely unretained and elutes in the void volume. This physical separation prevents ion suppression in the source and eliminates chlorine isotopic interference (³⁵Cl/³⁷Cl) from the final mass spectrum.

Step 3: ESI+ Ionization & Acquisition
  • Action: Operate the Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and scan from m/z 100 to 500.

  • Causality: The positive potential strips electrons from the solvent droplets, transferring protons to the most basic site of the analyte (the primary amine), generating the [M+H]⁺ precursor ion.

Step 4: Data Processing & Self-Validation
  • Action: Extract the ion chromatogram for m/z 226.9820 with a narrow 5 ppm mass tolerance.

  • Causality & Validation: The protocol is self-validating through isotopic pattern recognition. If the compound is correctly synthesized and ionized, the mass spectrum MUST display a distinct 1:1 doublet at m/z 226.9820 and m/z 228.9800. The absence of this doublet instantly invalidates the structural assignment, serving as an internal quality control checkpoint that confirms the presence of the bromine atom.

G A Sample Prep (Desalting & Dilution) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Formation of [M+H]+) B->C D HRMS Analysis (Q-TOF / Orbitrap) C->D E Data Processing (Isotopic Matching) D->E

Figure 1: Standardized LC-HRMS workflow for validating exact mass and isotopic signatures.

References

  • Title: (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (C8H7BrN2O) Source: PubChemLite (uni.lu) URL: [Link]

  • Title: PubChemLite - C8H7BrN2OS - Explore Source: PubChemLite (uni.lu) URL: [Link]

  • Title: (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride - CAS 1820686-95-0 Source: Molaid URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Presumed Toxicity and Safety of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

For Research, Scientific, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is currently available for (6-bromo-1,3-benzoxazol-2-yl)methanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research, Scientific, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is currently available for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (CAS 1820686-95-0). The following guide has been constructed by extrapolating data from structurally analogous compounds, primarily "6-Bromo-2(3H)-benzoxazolone," and general knowledge of the benzoxazole class of molecules. This information is intended for preliminary guidance and should be treated with caution. A comprehensive risk assessment should be conducted by qualified professionals before handling this compound.

Section 1: Compound Profile and Hazard Identification

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a heterocyclic organic compound containing a benzoxazole core. The benzoxazole moiety is a feature in various biologically active molecules and is noted for its relative stability due to its aromaticity.[1] While some research suggests that benzoxazole derivatives can exhibit low toxicity in mammals, this is a broad generalization and should not be assumed for all derivatives.[1]

1.1. Physical and Chemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC8H8BrClN2OInferred
Molecular Weight263.52 g/mol Inferred
AppearanceLikely a solidInferred

1.2. Presumed Hazard Classification

Based on the Safety Data Sheet for the structurally similar compound, 6-Bromo-2(3H)-benzoxazolone, the following hazards are anticipated[2]:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The toxicological properties of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride have not been fully investigated.[3]

1.3. GHS Hazard Pictograms (Presumed)

Signal Word: Warning[2]

Hazard Statements (Presumed) [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 2: Toxicological Profile of Benzoxazole Derivatives

The benzoxazole scaffold is of significant interest in pharmaceutical research due to its presence in various bioactive compounds. Studies on different benzoxazole derivatives have revealed a range of biological activities and toxicological profiles.

For instance, some synthetic benzoxazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma, colorectal carcinoma, prostate cancer, and breast cancer.[4][5] This indicates that while therapeutically interesting, some derivatives possess significant biological activity that necessitates careful handling.

Conversely, a study on a novel class of benzoxazole derivatives for the treatment of neuropathic pain reported an excellent safety profile for the lead compound, with an acute toxicity (LD50) greater than 2000 mg/kg in rodent models.[6] This highlights the variability in toxicity within the benzoxazole class, which is highly dependent on the specific substitutions and functional groups present on the core ring structure.

Given the limited specific data, a cautious approach assuming moderate toxicity is prudent.

Section 3: Exposure Control and Personal Protection

Given the presumed hazards, stringent adherence to safety protocols is essential. The following recommendations are based on standard laboratory practices for handling potentially hazardous chemicals.

3.1. Engineering Controls Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[3]

3.2. Personal Protective Equipment (PPE)

Caption: Recommended Personal Protective Equipment for handling (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

3.3. Hygiene Measures Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound and before leaving the laboratory.[7]

Section 4: First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended based on the presumed hazards.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Section 5: Handling, Storage, and Disposal

5.1. Handling Handle in accordance with good industrial hygiene and safety practices.[8] Minimize dust generation and accumulation.[3] Avoid breathing dust, fumes, or vapors.[9]

5.2. Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from incompatible materials such as strong oxidizing agents.[8]

5.3. Spill and Disposal Procedures

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill (Inert Absorbent Material) PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of (6-bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Guide & Protocol Whitepaper Chemical Context and Pharmacological Relevance (6-bromo-1,3-benzoxazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Guide & Protocol Whitepaper

Chemical Context and Pharmacological Relevance

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (Free base formula: C8​H7​BrN2​O [1]) is a highly versatile synthetic intermediate. The benzoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of multi-target therapeutic agents, including antibacterial and anticancer compounds[2]. Recent drug discovery efforts have specifically leveraged this brominated scaffold to synthesize diacylglycerol kinase alpha (DGKα) inhibitors for immune activation[3].

From a structural perspective, the primary amine provides a functionalization point for amide coupling or reductive amination, while the bromine atom at the C6 position serves as a critical handle for palladium-catalyzed cross-coupling reactions. Because the compound is handled as a hydrochloride salt to improve aqueous solubility and stability[1], its solid-state behavior is dominated by ionic interactions and charge-assisted hydrogen bonding, which dictate its crystal packing and bulk material properties.

Intermolecular Forces and Crystal Packing Causality

The three-dimensional architecture of benzoxazole derivatives in the solid state is governed by a delicate balance of strong ionic forces and weaker dispersive interactions. X-ray crystallographic analysis of analogous halogenated benzoxazoles reveals that the 1,3-benzoxazole ring system maintains strict planarity[4].

The crystal packing of the hydrochloride salt is driven by the following mechanistic forces:

  • Charge-Assisted Hydrogen Bonding: The protonated primary amine ( −NH3+​ ) acts as a strong hydrogen bond donor to the chloride counterion ( Cl− ). This N−H⋯Cl network is the primary thermodynamic driver of the crystal lattice formation.

  • π−π Stacking: The planar, electron-deficient benzoxazole rings align in parallel displaced conformations. Typical centroid-to-centroid distances for these systems range from 3.57 to 3.77 Å[5].

  • Halogen Bonding and Heavy Atom Effects: The bulky, electron-rich bromine atom at the 6-position significantly influences the unit cell volume and acts as a structure-directing agent via weak C−Br⋯Cl− or C−Br⋯O halogen bonds.

G A Primary Amine (-NH3+) B Chloride Ion (Cl-) A->B Charge-Assisted H-Bonds (N-H...Cl) C Benzoxazole Core (Planar Aromatic) C->C π-π Stacking (Centroid ~3.6 Å) D Bromine Substituent (-Br) D->B Halogen Bonding (Br...Cl-) D->C Steric Hindrance & Packing Director

Fig 1: Primary intermolecular forces directing the crystal packing of the hydrochloride salt.

Self-Validating Experimental Protocol for SCXRD

To obtain high-resolution structural data for this specific hydrochloride salt, researchers must employ Single-Crystal X-Ray Diffraction (SCXRD). The following protocol details the causality behind each experimental choice, ensuring a self-validating workflow.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: Hydrochloride salts of primary amines are highly soluble in polar protic solvents (e.g., methanol) but insoluble in ethereal solvents. Direct solvent evaporation often yields twinned or polycrystalline crusts due to rapid supersaturation. Vapor diffusion forces a slow, thermodynamically controlled reduction in solubility.

  • Protocol: Dissolve 10 mg of the compound in 0.5 mL of HPLC-grade methanol in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 3–5 days until block-like single crystals form.

Step 2: Cryo-Mounting and Data Collection
  • Causality: The crystal must be analyzed at cryogenic temperatures (typically 100 K). Cryocooling minimizes thermal atomic displacement parameters (ADPs), which is critical for resolving the faint electron density of the lighter hydrogen atoms against the overwhelming scattering power of the heavy bromine atom.

  • Protocol: Harvest a single crystal using a MiTeGen loop coated in perfluoropolyether oil. Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction data using Mo ( λ=0.71073 Å) or Cu radiation on a diffractometer equipped with a photon-counting pixel array detector.

Step 3: Absorption Correction and Structure Solution
  • Causality: Bromine is a strong anomalous scatterer and highly absorbs X-rays. Failure to correct for this will result in systematic errors in bond lengths and artifactual electron density peaks.

  • Protocol: Apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). The heavy bromine atom makes the initial phase assignment highly reliable.

Step 4: Anisotropic Refinement and Validation
  • Causality: A crystallographic model is only as trustworthy as its refinement metrics. The system is self-validating: correct assignment of atoms and anisotropic refinement will force the residual error to converge.

  • Protocol: Refine the structure using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Criteria: The refinement is considered successful and trustworthy when the R1​ factor drops below 0.05, the Goodness-of-Fit (GooF) is approximately 1.0, and the highest residual electron density peak ( <1.0e−/A˚3 ) is located near the bromine atom (confirming no missing heavy atoms).

Workflow S1 1. Crystal Growth (MeOH / Et2O Vapor Diffusion) S2 2. Crystal Selection & Cryo-Mounting (100 K) S1->S2 Yields suitable single crystal S3 3. X-Ray Data Collection (Mo Kα or Cu Kα radiation) S2->S3 Minimizes thermal motion (ADPs) S4 4. Structure Solution (Direct / Intrinsic Phasing) S3->S4 Generates diffraction pattern S5 5. Anisotropic Refinement (Full-matrix least-squares on F²) S4->S5 Resolves phase problem via Br atom S6 6. Validation & CIF Generation (R1 < 0.05) S5->S6 Self-validating convergence

Fig 2: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Quantitative Data Summaries

While proprietary SCXRD (.cif) files for this exact commercial building block may be restricted to internal corporate databases, we can establish a highly accurate predictive structural profile based on the validated geometric constraints of isostructural 6-substituted benzoxazoles[4][5].

Table 1: Anticipated Crystallographic Parameters
ParameterPredictive Value / AssignmentRationale
Empirical Formula C8​H8​BrClN2​O Free base ( C8​H7​BrN2​O ) + HCl
Formula Weight 263.52 g/mol Calculated from atomic masses
Crystal System MonoclinicTypical for planar aromatic hydrochlorides
Space Group P21​/c Most common space group for organic salts
Temperature 100(2) KStandard cryocooling temperature
Z (Molecules/Unit Cell) 4Standard packing for P21​/c
Absorption Coefficient ( μ ) High ( >3.0mm−1 )Driven by the heavy Bromine atom
Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Values are derived from standard benzoxazole core geometries[4].

Structural FeatureAtoms InvolvedExpected Value
Halogen Bond Length C(6)−Br 1.890 ± 0.015 Å
Oxazole Ether Bond C(7a)−O(1) 1.375 ± 0.010 Å
Oxazole Imine Bond C(2)=N(3) 1.295 ± 0.010 Å
Amine-Chloride H-Bond N(Amine)⋯Cl− 3.10 – 3.25 Å
Benzoxazole Planarity Maximum atomic deviation <0.015 Å

References

  • [1] Title: (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride - PubChemLite Source: uni.lu URL:[Link]

  • [3] Title: US11998539B2 - Substituted aminoquinolones as DGKalpha inhibitors for immune activation Source: google.com (Google Patents) URL:

  • [5] Title: Crystal structure and theoretical study of N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine Source: nih.gov (Acta Crystallographica Section E) URL:[Link]

  • [4] Title: 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one Source: nih.gov (Acta Crystallographica Section E) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

An Application Note and Protocol for the Synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (6-bromo-1,3-benzox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride, a key intermediate for pharmaceutical research and drug development. The synthesis is presented as a three-stage process commencing with the cyclocondensation of 2-amino-5-bromophenol to form the benzoxazole core, followed by the introduction of the primary amine via a Gabriel synthesis, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, troubleshooting guidance, and critical safety information, grounded in established chemical principles.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] The title compound, (6-bromo-1,3-benzoxazol-2-yl)methanamine, incorporates three key features: the benzoxazole core, a reactive primary aminomethyl group at the 2-position, and a bromine atom at the 6-position. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the aminomethyl group provides a site for amide bond formation or other functionalizations.[3] These characteristics make it a valuable building block for constructing complex molecules with potential therapeutic applications.

This protocol outlines a reliable and robust synthetic route, designed to be both efficient and accessible for laboratory-scale preparation.

Overall Synthetic Scheme

The synthesis proceeds through three distinct chemical transformations, starting from commercially available 2-amino-5-bromophenol.

Synthetic_Workflow cluster_0 Stage 1: Benzoxazole Formation cluster_1 Stage 2: Gabriel Amination cluster_2 Stage 3: Salt Formation A 2-Amino-5-bromophenol B 2-(Chloromethyl)-6-bromo- 1,3-benzoxazole A->B  Chloroacetyl chloride,  Polyphosphoric Acid (PPA),  Heat C N-((6-Bromo-1,3-benzoxazol-2-yl)methyl) -1H-isoindole-1,3(2H)-dione B->C  Potassium Phthalimide,  DMF D (6-Bromo-1,3-benzoxazol-2-yl) methanamine C->D  Hydrazine Hydrate,  Ethanol,  Reflux E (6-Bromo-1,3-benzoxazol-2-yl) methanamine hydrochloride D->E  HCl in Dioxane,  DCM/Methanol

Figure 1: Overall synthetic workflow for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Amino-5-bromophenol≥98%CommercialStarting Material[4]
Chloroacetyl chloride≥98%CommercialAcylating Agent
Polyphosphoric acid (PPA)115% H₃PO₄ basisCommercialCatalyst & Dehydrating Agent
Potassium phthalimide≥98%CommercialAmine Source[5]
Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialSolvent
Hydrazine hydrate50-60% solutionCommercialDeprotection Agent[6]
Ethanol (EtOH)Anhydrous, 200 proofCommercialSolvent
Hydrochloric acid4.0 M in 1,4-DioxaneCommercialSalt Formation
Dichloromethane (DCM)ACS GradeCommercialSolvent
Methanol (MeOH)ACS GradeCommercialSolvent
Ethyl acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Saturated NaHCO₃ solutionN/ALab PreparedWork-up
BrineN/ALab PreparedWork-up
Anhydrous Na₂SO₄ / MgSO₄N/ACommercialDrying Agent
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer hotplate

  • Reflux condenser and distillation apparatus

  • Oil bath or heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(Chloromethyl)-6-bromo-1,3-benzoxazole

This stage involves the formation of the benzoxazole ring via a Phillips condensation reaction. 2-Amino-5-bromophenol is reacted with chloroacetyl chloride.[3] Polyphosphoric acid (PPA) serves as a powerful dehydrating agent and acidic catalyst, facilitating the intramolecular cyclization of the intermediate amide to form the stable benzoxazole ring system.[2]

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-amino-5-bromophenol (18.8 g, 100 mmol).

  • Reagent Addition: Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become a thick, stirrable slurry.

  • Heat the mixture to 60 °C using an oil bath. Once the temperature is stable, add chloroacetyl chloride (9.5 mL, 120 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 80 °C.

  • Reaction: After the addition is complete, slowly raise the temperature to 140 °C and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (disappearance of starting material), allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the warm reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization & Extraction: A precipitate will form. Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. Extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of 2-10% ethyl acetate in hexanes) to yield 2-(chloromethyl)-6-bromo-1,3-benzoxazole as a solid.

Stage 2: Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanamine (Gabriel Synthesis)

The Gabriel synthesis is employed to convert the primary alkyl chloride into a primary amine.[7] This method elegantly avoids the common problem of over-alkylation seen in direct ammonolysis.[8] The phthalimide anion acts as an ammonia surrogate, performing an Sₙ2 reaction with the chloromethyl intermediate.[5] The subsequent deprotection with hydrazine, known as the Ing-Manske procedure, liberates the desired primary amine under mild conditions.[6][9]

Protocol:

  • Alkylation Reaction: To a solution of 2-(chloromethyl)-6-bromo-1,3-benzoxazole (13.2 g, 50 mmol) in anhydrous dimethylformamide (DMF, 100 mL), add potassium phthalimide (10.2 g, 55 mmol).

  • Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction by TLC until the starting chloride is consumed.

  • Isolation of Phthalimide Intermediate: Cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry to obtain N-((6-bromo-1,3-benzoxazol-2-yl)methyl)-1H-isoindole-1,3(2H)-dione. This intermediate can be used in the next step without further purification.

  • Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in anhydrous ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (5.0 mL, ~100 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours. A thick white precipitate (phthalhydrazide) will form.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with cold ethanol.

  • Concentrate the combined filtrate and washings under reduced pressure. Dissolve the residue in dichloromethane (DCM, 150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (6-bromo-1,3-benzoxazol-2-yl)methanamine as an oil or low-melting solid.

Stage 3: Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

The final step involves converting the free amine into its more stable and handleable hydrochloride salt. This is a standard acid-base reaction.

Protocol:

  • Salt Formation: Dissolve the crude amine from Stage 2 in a minimal amount of a 1:1 mixture of DCM and Methanol (e.g., 50 mL).

  • Cool the solution in an ice bath to 0 °C.

  • While stirring, slowly add 4.0 M HCl in 1,4-dioxane (1.1 equivalents, e.g., ~14 mL for a 50 mmol scale) dropwise.

  • Precipitation: A precipitate should form almost immediately. Continue stirring in the ice bath for an additional 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to afford (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride as a stable, crystalline solid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Stage 1: Low yield of benzoxazole Incomplete reaction; insufficient dehydration.Increase reaction time or temperature. Ensure PPA is of high quality.
Product lost during aqueous work-up.Ensure complete neutralization before extraction; perform more extractions.
Stage 2: Incomplete alkylation Inactive chloride; poor quality DMF.Ensure starting material is pure. Use fresh, anhydrous DMF. Increase reaction temperature or time.
Stage 2: Difficult filtration of phthalhydrazide Precipitate is too fine.Allow the mixture to cool completely and stand for a longer period before filtration.
Stage 3: Product does not precipitate Product is too soluble in the chosen solvent system.Reduce the amount of methanol. Add a non-polar co-solvent like diethyl ether or hexanes to induce precipitation.
Insufficient HCl added.Check the pH of the solution and add more HCl solution if necessary.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle with extreme care and avoid inhalation of vapors or contact with skin.

  • Polyphosphoric acid (PPA): Corrosive. The work-up procedure where PPA is quenched with ice is highly exothermic and should be performed slowly and with caution behind a safety shield.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE. Avoid exposure.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

References

  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • PMC. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • PMC. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). A method for the synthesis of 2-aminobenzoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • IJSRST. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • IJSRST. (2016). Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 2- Chloromethyl Benz Imidazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with 2-Amino-5-bromophenol: A Versatile Chemical Building Block. Retrieved from [Link]

  • PMC. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2007). Revisiting the reaction of b-chloroacroleins with 2-aminophenol: a new observation. Retrieved from [Link]

  • NextSDS. (n.d.). 6-bromo-3-(chloromethyl)-1,2-benzoxazole — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Note: A Dual-Handle Approach to Benzoxazole Library Synthesis Using (6-bromo-1,3-benzoxazol-2-yl)methanamine

Abstract This guide provides a comprehensive framework for the synthesis of diverse chemical libraries based on the benzoxazole scaffold, starting from the versatile building block, (6-bromo-1,3-benzoxazol-2-yl)methanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the synthesis of diverse chemical libraries based on the benzoxazole scaffold, starting from the versatile building block, (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride. We detail two orthogonal and robust synthetic strategies that leverage the molecule's dual reactive handles: the primary aminomethyl group at the C2 position and the bromo-substituent at the C6 position. Detailed, step-by-step protocols for amide library synthesis via acylation and C-C bond formation via Suzuki-Miyaura cross-coupling are presented. These methodologies enable extensive structural diversification, critical for structure-activity relationship (SAR) studies in drug discovery.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets.[1][2] The structural rigidity and unique electronic properties of the benzoxazole core make it an ideal framework for the development of therapeutic agents.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Specifically, 2,6-disubstituted benzoxazoles are of significant interest as the substituents at these positions can be readily modified to tune the compound's biological activity and pharmacokinetic profile.

The starting material, (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride, is a strategic choice for library synthesis. It possesses two distinct points for chemical diversification:

  • C2-Aminomethyl Group: A nucleophilic primary amine, ideal for forming stable amide, sulfonamide, or urea linkages.

  • C6-Bromo Substituent: An aryl halide that serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

This dual-handle approach allows for the systematic and independent modification of two key regions of the molecule, providing a powerful strategy for exploring chemical space.

Overall Synthetic Strategy

The library synthesis strategy begins with the liberation of the free amine from its hydrochloride salt. Following this, two parallel or sequential synthetic pathways can be pursued to generate a matrix of novel compounds.

Initial Step: Preparation of the Free Base

The hydrochloride salt form of an amine is stable for storage but must be converted to the free amine for most coupling reactions. This is achieved through a simple acid-base workup.[5][6]

Protocol:

  • Dissolve (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Wash the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, (6-bromo-1,3-benzoxazol-2-yl)methanamine.

  • The resulting free base is typically used immediately in the subsequent reactions without further purification.

The overall diversification strategy is depicted below.

G cluster_start Starting Material cluster_freebase Key Intermediate cluster_products Compound Libraries start_HCl (6-bromo-1,3-benzoxazol-2-yl)methanamine HCl free_base Free Amine Intermediate start_HCl->free_base Base Workup path_A Pathway A: Amide Coupling (Diversification at C2) free_base->path_A path_B Pathway B: Suzuki Coupling (Diversification at C6) free_base->path_B library_A Amide Library (C6-Br intact) path_A->library_A library_C Dual-Modified Library library_B Aryl/Alkyl Library (C2-NH2 intact) path_B->library_B library_A->path_B Sequential Coupling library_B->path_A Sequential Coupling

Figure 1: Overall strategy for library synthesis.

Protocol 1: Amide Library Synthesis (C2-Diversification)

This protocol focuses on derivatizing the primary amine via amide bond formation, a robust and widely used reaction in medicinal chemistry.[7] A variety of commercially available carboxylic acids can be used to generate a diverse amide library.

Principle

The carboxylic acid is activated in situ using a coupling reagent, which converts the hydroxyl group into a better leaving group. The primary amine of the benzoxazole building block then acts as a nucleophile, attacking the activated carbonyl to form a stable amide bond. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.[7]

Experimental Workflow: Amide Coupling

G reagents Combine Free Amine (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), & DIPEA (2.0 eq) in DMF stir Stir at Room Temperature for 2-16 hours reagents->stir monitor Monitor by TLC or LC-MS stir->monitor workup Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO3 and brine monitor->workup Reaction Complete purify Purify by Column Chromatography (Silica Gel) workup->purify product Isolate Pure Amide Product purify->product

Figure 2: Workflow for amide library synthesis.
Detailed Protocol
  • To a dry reaction vial, add the carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Stir the mixture for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of (6-bromo-1,3-benzoxazol-2-yl)methanamine (free base, 1.0 eq) in DMF to the vial.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C6-Diversification)

This protocol utilizes the bromo-substituent for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)-C(sp²) bonds.[8][9][10] This allows for the introduction of a wide array of aryl and heteroaryl moieties at the C6 position.

Principle

The reaction involves a catalytic cycle with a palladium(0) species. The cycle consists of three main steps: (i) oxidative addition of the aryl bromide to the Pd(0) catalyst, (ii) transmetalation with a boronic acid (or ester) in the presence of a base, and (iii) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially coordinating substrates like anilines.[11]

Experimental Workflow: Suzuki Coupling

G reagents Combine Free Amine (1.0 eq), Boronic Acid (1.5 eq), Pd Catalyst (e.g., Pd(dppf)Cl2, 5 mol%), & Base (e.g., K2CO3, 2.0 eq) solvent Add Solvent (e.g., Dioxane/Water) and Degas with N2 or Ar reagents->solvent heat Heat Reaction Mixture (e.g., 90-100 °C) for 4-24 hours solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Workup: Cool, dilute with EtOAc, wash with water and brine monitor->workup Reaction Complete purify Purify by Column Chromatography (Silica Gel) workup->purify product Isolate Pure Coupled Product purify->product

Figure 3: Workflow for Suzuki cross-coupling.
Detailed Protocol
  • In an oven-dried reaction flask, combine (6-bromo-1,3-benzoxazol-2-yl)methanamine (free base, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%), and a base (e.g., powdered K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl substituted benzoxazole product.

Data Presentation: Example Library

The following table illustrates a small, representative library that can be generated using the protocols described above.

EntryR¹ (Amide)R² (Suzuki)Product Structure
1PhenylBromo (uncoupled)2-(Benzamidomethyl)-6-bromo-1,3-benzoxazole
24-FluorophenylBromo (uncoupled)2-((4-Fluorobenzamido)methyl)-6-bromo-1,3-benzoxazole
3Thiophen-2-ylBromo (uncoupled)6-Bromo-2-((thiophene-2-carboxamido)methyl)-1,3-benzoxazole
4Aminomethyl (unacylated)Phenyl(6-Phenyl-1,3-benzoxazol-2-yl)methanamine
5Aminomethyl (unacylated)4-Methoxyphenyl(6-(4-Methoxyphenyl)-1,3-benzoxazol-2-yl)methanamine
6Aminomethyl (unacylated)Pyridin-3-yl(6-(Pyridin-3-yl)-1,3-benzoxazol-2-yl)methanamine
7PhenylPhenyl2-(Benzamidomethyl)-6-phenyl-1,3-benzoxazole
84-Fluorophenyl4-Methoxyphenyl2-((4-Fluorobenzamido)methyl)-6-(4-methoxyphenyl)-1,3-benzoxazole

Conclusion

The dual-handle nature of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride makes it an exceptionally valuable starting material for the construction of diverse benzoxazole-based compound libraries. The robust amide coupling and Suzuki-Miyaura cross-coupling protocols detailed herein provide researchers with a reliable and flexible synthetic platform. By systematically varying the carboxylic acid and boronic acid coupling partners, scientists can efficiently generate large numbers of novel analogues, accelerating hit-to-lead campaigns and the exploration of structure-activity relationships in drug discovery programs.

References

  • RGUHS Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis and Antibacterial studies of 2.6-Benzoxazoles. Journalgrid. Retrieved from [Link]

  • Suresh Babu, V. V., & Ananda, K. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Retrieved from [Link]

  • Prikler, S., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Temiz-Arpaci, O., et al. (n.d.). SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF NOVEL BENZOXAZOLES. Retrieved from [Link]

  • Yoon, et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Semantic Scholar. Retrieved from [Link]

  • Medicinal Chemistry Research. (2022). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. Retrieved from [Link]

  • Prikler, S., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reaction between various benzoxazoles and secondary amines. Retrieved from [Link]

  • Wang, T., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PLOS ONE. Available at: [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Gua, Y., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES, 94(7). Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • Miller, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Introduction & Physicochemical Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. The target molecule, (6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. The target molecule, (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride , presents a unique set of chromatographic challenges and opportunities:

  • The Benzoxazole Core & Bromine Substitution: The aromatic benzoxazole ring provides a strong, distinct UV chromophore. Spectroscopic studies of benzoxazole derivatives in the gas and liquid phases demonstrate intense π−π∗ transitions, typically yielding maximum absorption ( λmax​ ) bands between 270 nm and 340 nm[1]. The bromine atom increases the overall lipophilicity of the core, ensuring adequate retention on reversed-phase (RP) stationary phases.

  • The Primary Amine (-CH₂-NH₂): This functional group is highly basic, with an estimated pKa​ between 9.0 and 10.0.

  • The Hydrochloride Salt Form: As a salt, the molecule is highly polar and fully ionized in aqueous solutions, necessitating specific mobile phase controls to prevent peak distortion.

Chromatographic Strategy: The "Why" Behind the Method

As a Senior Application Scientist, I approach method development not by trial and error, but by mitigating known chemical interactions. The most significant hurdle in analyzing basic amines is peak tailing .

The Mechanism of Peak Tailing

In standard reversed-phase chromatography, basic compounds (like our primary amine) often exhibit severe right-skewed peak tailing. This is caused by secondary retention mechanisms. While the hydrophobic benzoxazole core interacts with the C18 alkyl chains (the primary, desired interaction), the positively charged protonated amine undergoes unwanted ion-exchange interactions with negatively charged, unreacted residual silanols ( Si−O− ) on the silica support surface[2].

Strategic Solutions

To build a self-validating, robust method, we must suppress these secondary interactions:

  • Stationary Phase Selection: A highly end-capped, base-deactivated C18 column (or a polar-embedded phase) is mandatory. End-capping chemically blocks residual silanols, drastically improving peak symmetry for basic analytes[2].

  • Mobile Phase pH Control: We must operate at a low pH (e.g., pH 2.0 – 2.5). At this pH, the primary amine is 100% protonated (ensuring a single ionization state), and more importantly, the acidic silanols on the column ( pKa​ ~3.5–4.5) are fully protonated and neutralized ( Si−OH ), effectively shutting down the ion-exchange pathway[3].

  • Ion-Pairing Modifiers: The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. It lowers the pH to ~2.1 and acts as a weak ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated amine, increasing its apparent lipophilicity and further sharpening the peak[3].

Fig 1: Logical decision tree for resolving peak tailing in basic amine chromatography.

Experimental Protocols

Reagents and Materials
  • Analyte: (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (Reference Standard, >99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.

  • Diluent: Water:ACN (90:10, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve (the salt form is highly soluble), and make up to volume with diluent.

Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18 (e.g., Waters XBridge or Phenomenex Luna Omega), 150 x 4.6 mm, 3.5 µmEnd-capped silica prevents silanol interactions; 3.5 µm particle size offers high theoretical plates.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns to maintain optimal linear velocity.
Injection Vol. 10 µLBalances sensitivity without overloading the column.
Column Temp. 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Detection PDA (UV at 280 nm)Captures the primary π−π∗ transition of the benzoxazole ring.
Gradient Program

A gradient elution is selected to ensure the highly polar salt elutes with good retention ( k′>2 ), while the hydrophobic brominated core is efficiently washed from the column, preventing carryover.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to focus the polar analyte.
2.0955End of isocratic hold.
10.04060Linear gradient to elute the compound and impurities.
12.0595Column wash.
15.0595End of column wash.
15.1955Return to initial conditions.
20.0955Re-equilibration.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (e.g., assay and purity testing), it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4]. The protocol below outlines the self-validating system required for regulatory compliance.

Fig 2: Lifecycle workflow from method development to ICH Q2(R2) validation.

Validation Parameters & Acceptance Criteria
ICH Q2(R2) ParameterExperimental ExecutionAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL standard.%RSD of Area 2.0%; Tailing Factor 1.5; Theoretical Plates 3000.
Specificity Inject blank (diluent), standard, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interference at the retention time of the main peak. Peak purity angle < purity threshold (PDA).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay results 2.0%.
Intermediate Precision Same as repeatability, performed on a different day, by a different analyst, on a different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and pH ( ± 0.2 units).System suitability criteria must still be met under all variant conditions.

By adhering to this structured framework, the resulting analytical procedure provides scientifically sound, highly reproducible data that guarantees the quality control of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

References

  • Absorption spectra of benzoxazole derivatives in the gas phase. In Fig.... ResearchGate URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II) Welch Materials URL:[Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW Suresh Gyan Vihar University URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (6-bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing aqueous solubility challenges with (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing aqueous solubility challenges with (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride .

While the addition of a primary amine formulated as a hydrochloride salt is a classic medicinal chemistry strategy to impart polarity, the planar, highly lipophilic 6-bromo-benzoxazole core strongly drives crystal lattice formation and hydrophobic aggregation[1]. This creates specific vulnerabilities during in vitro and in vivo assays, particularly concerning buffer composition and pH.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your compound, use the diagnostic logic tree below to identify the exact physicochemical mechanism causing your precipitation event.

SolubilityWorkflow Start Precipitation in Aqueous Media CheckBuffer Analyze Buffer Composition & pH Start->CheckBuffer IsChloride High Chloride Ion Concentration? CheckBuffer->IsChloride CommonIon Common-Ion Effect: HCl Salt Suppressed IsChloride->CommonIon Yes CheckPH Check Medium pH IsChloride->CheckPH No SwitchBuffer Switch to HEPES/Acetate Buffer CommonIon->SwitchBuffer IsBasic pH ≥ 7.0? CheckPH->IsBasic FreeBase Free Base Precipitation IsBasic->FreeBase Yes Hydrophobic Intrinsic Hydrophobicity IsBasic->Hydrophobic No UseCD Formulate with HP-β-CD FreeBase->UseCD UseCosolvent Add Co-solvents (DMSO, PEG) Hydrophobic->UseCosolvent

Fig 1: Troubleshooting workflow for (6-bromo-1,3-benzoxazol-2-yl)methanamine HCl solubility.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my compound precipitate immediately when diluted into Phosphate-Buffered Saline (PBS) at pH 7.4? A: This is driven by two distinct physicochemical phenomena: the common-ion effect and pH-dependent free-base conversion . First, PBS contains a high concentration of chloride ions (~137 mM NaCl). Because your compound is a hydrochloride salt, the excess chloride in the buffer shifts the solubility product ( Ksp​ ) equilibrium to the left, drastically suppressing the dissolution of the salt form[2]. Second, physiological pH (7.4) often exceeds the pHmax​ of the compound. As the pH rises, the methanamine group deprotonates. The equilibrium shifts from the soluble ionized salt to the highly lipophilic, uncharged free base, which rapidly aggregates due to π−π stacking of the benzoxazole rings. Actionable Fix: Substitute PBS with a chloride-free buffer (e.g., HEPES) and, if your assay permits, maintain a slightly acidic pH (5.5–6.5).

Q2: I need to test this compound in a cell-based assay at physiological pH. How can I formulate it without causing solvent toxicity? A: When pH adjustment is not an option, you must mask the intrinsic hydrophobicity of the bromobenzoxazole core. While co-solvents like DMSO can disrupt the crystal lattice, cells typically only tolerate ≤0.5% DMSO. A superior approach is host-guest complexation using cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD)[]. The truncated cone structure of cyclodextrins provides a lipophilic cavity that encapsulates the hydrophobic 6-bromo-benzoxazole moiety, while the hydrophilic exterior maintains aqueous solubility[4]. This thermodynamic equilibrium allows the drug to remain soluble in the bulk phase and partition into the cell membrane without precipitating.

Q3: Can I use co-solvents to make a highly concentrated stock solution? A: Yes. The hydrochloride salt provides sufficient polarity to make the compound highly soluble in polar aprotic solvents. DMSO is the gold standard for creating 10–50 mM stock solutions. However, to prevent the compound from "crashing out" upon aqueous dilution, formulating a ternary system (Drug + Co-solvent + Surfactant) is recommended. The co-solvent compensates for the high lattice energy, while a surfactant (like Tween-80) lowers the interfacial tension during aqueous dilution, preventing nucleation.

Part 3: Experimental Protocols (Self-Validating SOPs)

To ensure scientific integrity, every protocol must include a self-validating step so you can objectively confirm the success of the formulation before applying it to your biological models.

SOP 1: Preparation of a Stable 10 mM Stock using Co-solvents

Use this protocol for standard biochemical assays where low concentrations of organic solvents are tolerated.

  • Weighing: Accurately weigh 2.78 mg of (6-bromo-1,3-benzoxazol-2-yl)methanamine HCl.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a bath sonicator at room temperature for 5 minutes to fully disrupt the crystal lattice.

  • Aqueous Dilution (Critical Step): To dilute to your working concentration (e.g., 100 µM), do not add buffer directly to the DMSO stock. Instead, pre-warm your assay buffer (preferably HEPES, not PBS) to 37°C. Inject the DMSO stock slowly into the vortexing buffer to prevent localized high concentrations of the drug.

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the final diluted solution. If you see a distinct, visible beam of light (Tyndall effect), you have created a nanosuspension, not a true solution. If the beam is invisible, the compound is fully dissolved.

SOP 2: Cyclodextrin Inclusion Complexation (Lyophilization Method)

Use this protocol for in vivo dosing or sensitive cell assays requiring 0% organic solvent.

CDWorkflow Step1 Weigh API & HP-β-CD (1:1 Molar Ratio) Step2 Dissolve in Co-solvent System Step1->Step2 Step3 Stir to Equilibrium (24h at 25°C) Step2->Step3 Step4 Lyophilize to Solid Powder Step3->Step4 Step5 Reconstitute in Assay Buffer Step4->Step5

Fig 2: Protocol workflow for preparing cyclodextrin inclusion complexes.

  • Stoichiometry: Calculate a 1:1 to 1:3 molar ratio of drug to HP- β -CD.

  • Solvent Mixing: Dissolve the HP- β -CD in purified water. Dissolve the benzoxazole compound in a minimal amount of methanol.

  • Complexation: Slowly add the methanolic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring.

  • Equilibration: Stir the open vial for 24 hours at 25°C in a fume hood. This allows the host-guest thermodynamic equilibrium to establish[] while evaporating the methanol.

  • Lyophilization: Freeze the resulting clear solution at -80°C, then lyophilize for 48 hours to obtain a fluffy, white inclusion complex powder.

  • Self-Validation (Phase-Solubility Diagram): Before large-scale use, prepare varying concentrations of HP- β -CD (0 to 50 mM) in water, add excess drug, and measure the dissolved drug via UV-Vis. A linear increase in solubility (A_L-type diagram) confirms successful 1:1 complexation[4].

Part 4: Quantitative Formulation Strategies Summary

Use the table below to compare the quantitative limits and trade-offs of each solubility enhancement strategy.

Formulation StrategyMechanism of EnhancementMax Recommended Conc. (In Vitro)ProsCons
DMSO Stock + Buffer Dilution Disruption of crystal lattice0.1% - 0.5% DMSO finalSimple, immediate preparationHigh risk of precipitation; common-ion effect still applies
Chloride-Free Buffer (HEPES) Avoidance of common-ion effectBuffer dependent (typically < 1 mM)Preserves the native HCl salt formNon-physiological pH may alter specific cellular behaviors
HP- β -CD Complexation Lipophilic encapsulation of benzoxazole core10% - 20% w/v HP- β -CDStable at pH 7.4; zero organic solvent toxicityRequires extensive preparation time (lyophilization)
Tween-80 / PEG400 Micellar solubilization0.1% Tween / 1% PEGPrevents hydrophobic aggregationSurfactants can disrupt cell membranes and lyse cells

Sources

Optimization

Technical Support Center: Optimizing (6-Bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing yield bottlenecks when synthesizing substituted benzoxazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing yield bottlenecks when synthesizing substituted benzoxazoles. The synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a critical pathway, but it is fraught with chemoselectivity and conversion issues.

This guide provides a deep dive into the causality behind common failures, offering field-proven, self-validating protocols to ensure high-fidelity synthesis.

Pathway Overview

The most robust and scalable route to this target molecule avoids the use of highly toxic cyanating agents and instead relies on a three-stage sequence:

  • Acylation: Reaction of 2-amino-5-bromophenol with chloroacetyl chloride.

  • Cyclodehydration: Acid-catalyzed ring closure to form the benzoxazole core.

  • Delépine Amination: Conversion of the alkyl chloride to a primary amine hydrochloride salt without over-alkylation.

G A 2-Amino-5-bromophenol B Chloroacetyl Chloride (Acylation) A->B C 2-(2-Chloroacetamido)-5-bromophenol B->C D MeSO3H / Toluene (Cyclodehydration) C->D E 6-Bromo-2-(chloromethyl)benzoxazole D->E F 1. HMTA  2. HCl / EtOH (Delépine) E->F G (6-Bromo-1,3-benzoxazol-2-yl)methanamine HCl F->G

Workflow for the 3-step synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

Section 1: Troubleshooting & FAQs

Q1: During the initial acylation with chloroacetyl chloride, I am observing a significant amount of O-acylated and di-acylated byproducts. How can I strictly enforce N-acylation? Causality & Solution: The amino group of 2-amino-5-bromophenol is inherently more nucleophilic than the hydroxyl group. However, if the reaction is run with excess acylating agent or a strong base, the phenoxide ion forms, leading to competitive O-acylation . To optimize this, employ a Schotten-Baumann biphas

Troubleshooting

Technical Support Center: Optimizing Recrystallization of (6-bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

This compound presents a unique crystallization challenge: it possesses a highly polar, ionizable domain (the methanamine hydrochloride salt) and a lipophilic, halogenated aromatic core (the 6-bromo-1,3-benzoxazole ring). Because of this structural duality, single-solvent recrystallization often fails, leading to poor yields or phase separation. To achieve high purity, we must exploit a binary solvent/antisolvent system that precisely controls the supersaturation kinetics[1].

Physicochemical Profiling & Solvent Selection

The selection of the solvent system is the most critical variable. The primary solvent must disrupt the ionic lattice of the hydrochloride salt at elevated temperatures, while the antisolvent must rapidly decrease solubility upon addition and cooling, driving the compound out of the liquid phase[2].

Table 1: Quantitative Solvent System Comparison for Amine Hydrochlorides
Solvent System (Primary / Antisolvent)Optimal Ratio (v/v)Primary Mechanistic FunctionSuitability & Yield Potential
Methanol / Diethyl Ether 1:5 to 1:10MeOH solvates the HCl salt; Et₂O forces rapid precipitation.Excellent. Standard for amine hydrochlorides; high purity, >85% yield.
Ethanol / Ethyl Acetate 1:3 to 1:5EtOH dissolves the core; EtOAc acts as a mild antisolvent.Good. Slower nucleation reduces the risk of oiling out; ~75% yield.
Isopropanol / Heptane 1:2 to 1:4IPA requires higher temps for dissolution; Heptane crashes out the salt.Moderate. Prone to trapping lipophilic impurities; ~60% yield.

Self-Validating Experimental Protocol: Binary Solvent Recrystallization

This methodology uses the Methanol/Diethyl Ether system. Every step includes a Self-Validation Checkpoint to ensure the process remains within acceptable thermodynamic parameters.

Step 1: Primary Dissolution Place the crude (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride in a round-bottom flask. Add a minimal volume of boiling methanol (approx. 2-3 mL per gram of crude). Stir continuously. Self-Validation Checkpoint: The solution must become transparent. If persistent cloudiness remains after 5 minutes of boiling, it indicates the presence of inorganic salts (e.g., residual brominating agents or salts from previous synthetic steps).

Step 2: Hot Filtration (If necessary) If the solution is cloudy or highly colored, add activated charcoal (2% w/w), boil for 2 minutes, and perform a rapid hot filtration through a Celite pad[3]. Self-Validation Checkpoint: Inspect the filter funnel. If premature crystallization occurs on the filter paper, the solvent volume was too low. Re-wash the filter with 1-2 mL of boiling methanol to recover the product.

Step 3: Antisolvent Addition Remove the clear methanolic solution from the heat source. While stirring vigorously, add diethyl ether dropwise until the solution becomes slightly turbid (the cloud point)[2]. Add a few drops of methanol just until the turbidity clears. Self-Validation Checkpoint: The appearance of the "cloud point" confirms that the solution has reached the exact boundary of supersaturation.

Step 4: Controlled Nucleation and Cooling Allow the flask to cool ambiently to room temperature without disturbance. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize crystal lattice formation. Self-Validation Checkpoint: Distinct, rigid crystals should form. If a separate liquid layer forms at the bottom of the flask, the system has "oiled out" (see FAQ below).

Step 5: Isolation and Washing Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether. Self-Validation Checkpoint: The filtrate (mother liquor) should be clear. If the filtrate is heavily clouded, the product is crashing out in the receiving flask, indicating the initial cooling period was insufficient.

Crystallization & Troubleshooting Workflow

G Start Crude (6-bromo-1,3-benzoxazol-2-yl) methanamine HCl Dissolve Dissolve in minimal hot MeOH (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Antisolvent Add Diethyl Ether dropwise (Reach cloud point) Filter->Antisolvent Cool Controlled Cooling (Room Temp -> 0°C) Antisolvent->Cool Check Crystallization State? Cool->Check Crystals Pure Crystals Formed Check->Crystals Success Oiling Oiling Out Occurs Check->Oiling Liquid-Liquid Separation NoCrystals No Crystals Formed Check->NoCrystals Supersaturation Failed FixOiling Reheat, add 10% MeOH, cool at slower rate Oiling->FixOiling FixNoCrystals Concentrate solution, scratch flask / add seed NoCrystals->FixNoCrystals FixOiling->Cool FixNoCrystals->Cool

Workflow for the binary recrystallization and troubleshooting of the methanamine HCl salt.

Troubleshooting & FAQs

Q1: My solution is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it supersaturates the solution[3]. Because impurities dramatically lower the melting point of the (6-bromo-1,3-benzoxazol-2-yl)methanamine core, the compound separates as an impure liquid oil rather than a solid crystal lattice[4]. The Fix: Do not attempt to freeze the oil, as it will trap impurities in an amorphous glass[3]. Instead, return the flask to the heat source to redissolve the oil. Add 10-15% more of the primary solvent (Methanol) to decrease the supersaturation temperature so that it falls below the depressed melting point of the compound[3]. Allow the solution to cool at a much slower rate[4].

Q2: I am experiencing a very low yield after filtration. How can I optimize recovery? A2: A low yield indicates that a significant portion of your compound remains dissolved in the mother liquor[3]. This is typically caused by using an excess of the primary solvent during the initial dissolution step[4]. The Fix: Transfer the mother liquor to a rotary evaporator and carefully concentrate the solution by removing 50-70% of the solvent volume[4]. Re-apply the antisolvent (diethyl ether) dropwise until the cloud point is reached, and repeat the cooling process[2].

Q3: The isolated crystals are off-white or slightly brown. How do I remove these colored impurities? A3: Benzoxazole derivatives can form trace degradation products or trap unreacted starting materials in the crystal lattice if nucleation is too rapid. Furthermore, impurities often dissolve better in the liquid droplets during a near-oiling-out event than they do in the bulk solvent[3]. The Fix: Perform a hot-filtration with activated charcoal. Redissolve the crystals in hot methanol, add a small amount of activated charcoal, and heat briefly[2]. The porous carbon matrix will adsorb high-molecular-weight colored impurities. Filter the hot solution through a Celite pad to prevent charcoal breakthrough before adding the antisolvent[2].

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. 4

  • 3.6F: Troubleshooting - Chemistry LibreTexts. 3

  • Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride - Benchchem. 2

  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. 1

Sources

Optimization

Reducing synthetic impurities in (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride batches

Welcome to the Technical Support Center for the synthesis and purification of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride . As a Senior Application Scientist, I frequently consult with drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride .

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with yield-limiting impurities during the scale-up of functionalized benzoxazoles. The synthesis of this specific molecule—featuring a halogenated benzoxazole core and a primary amine salt—presents unique chemoselectivity and stability challenges.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Below, you will find an analysis of the synthetic workflow, a targeted Q&A for specific impurity profiles, self-validating experimental protocols, and quantitative control strategies.

I. Synthetic Workflow & Impurity Generation Mapping

To effectively troubleshoot, we must first map the causality of impurity generation. The most robust synthetic route avoids the highly reactive chloroacetyl chloride (which causes over-alkylation) and instead utilizes the condensation of 2-amino-5-bromophenol with N-Boc-glycine, followed by dehydrative cyclization and anhydrous deprotection 1.

G SM 2-Amino-5-bromophenol + N-Boc-glycine Coupling Amide Coupling (EDC/HOBt) SM->Coupling Amide Open-Chain Amide Intermediate Coupling->Amide Imp1 Impurity A: Unreacted SM Coupling->Imp1 Incomplete Reaction Cyclization Dehydrative Cyclization (p-TsOH / Toluene) Amide->Cyclization BocBox Boc-Protected Benzoxazole Cyclization->BocBox Imp2 Impurity B: Incomplete Cyclization Cyclization->Imp2 Insufficient Dehydration Deprotection Anhydrous Deprotection (HCl in Dioxane) BocBox->Deprotection Product (6-bromo-1,3-benzoxazol-2-yl) methanamine HCl Deprotection->Product Imp3 Impurity C: Ring-Opened Hydrolysis Deprotection->Imp3 Trace Water Exposure

Synthetic workflow and critical impurity generation points.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing a high concentration of the uncyclized open-chain amide (Impurity B) in my HPLC chromatogram? Causality: The cyclization of the amide intermediate to the benzoxazole ring is an equilibrium-driven dehydration. If the dehydrating conditions are insufficient, the reaction stalls. Standard acid catalysis often fails at scale due to water accumulation. Solution: You must actively remove water from the system. Transition from a standard reflux setup to a Dean-Stark apparatus using toluene as the solvent. Alternatively, literature supports the use of stronger dehydrating agents like polyphosphoric acid (PPA) or Lewis acids (e.g., BF3·OEt2) to irreversibly drive the cyclization 2.

Q2: During the final hydrochloride salt formation, my product shows a significant +18 m/z impurity. How do I prevent this? Causality: Benzoxazole rings are highly susceptible to acid-catalyzed hydrolysis. When removing the Boc protecting group with aqueous HCl, water acts as a nucleophile. It attacks the highly electrophilic C2 position of the protonated benzoxazole, cleaving the C-O bond and reverting the molecule back to a ring-opened phenol derivative. Solution: Switch to strictly anhydrous deprotection conditions. Use HCl gas dissolved in anhydrous 1,4-dioxane.

Hydrolysis Protonated Protonated Benzoxazole (C2 Electrophilic) Water H2O Nucleophilic Attack Protonated->Water Aqueous HCl Tetrahedral Tetrahedral Intermediate Water->Tetrahedral RingOpen Ring-Opened Phenol (Impurity C) Tetrahedral->RingOpen C-O Cleavage

Acid-catalyzed hydrolysis mechanism leading to ring-opened impurities.

Q3: How do I minimize the formation of secondary amine (dimerization) impurities? Causality: If your synthetic route utilizes chloroacetyl chloride followed by amination (a common but flawed legacy route), the newly formed primary amine can react with another molecule of the chloro-intermediate, forming a secondary amine dimer. Solution: Abandon the chloroacetyl chloride route. Utilize N-Boc-glycine with standard peptide coupling reagents (EDC/HOBt). This ensures exclusive primary amine formation upon deprotection 3.

III. Quantitative Impurity Data & Control Strategies

To maintain batch-to-batch consistency, implement the following analytical limits and clearance strategies based on our optimized workflow.

Impurity ProfileOrigin / CausalityRelative Retention Time (RRT)Maximum Acceptable LimitClearance Strategy
2-Amino-5-bromophenol Unreacted Starting Material0.65< 0.15%Wash with dilute aqueous base (0.1M NaOH) during Step 1 workup.
Open-Chain Amide Incomplete Dehydration0.82< 0.50%Extend cyclization time; ensure complete water removal via Dean-Stark.
Ring-Opened Phenol Acid-Catalyzed Hydrolysis0.90< 0.10%Strict anhydrous conditions during Boc deprotection (KF < 0.1%).
Secondary Amine Dimer Over-alkylation1.25< 0.10%Use N-Boc-glycine instead of the chloroacetyl chloride route.

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. You must not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Amide Coupling (Formation of Open-Chain Amide)
  • Reaction: Dissolve 2-amino-5-bromophenol (1.0 eq) and N-Boc-glycine (1.05 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Mechanistic Note: HOBt prevents the formation of inactive N-acylureas, ensuring high conversion rates.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, quench in 1mL of Water/Acetonitrile, and analyze via HPLC. Do not proceed unless unreacted 2-amino-5-bromophenol is < 1%.

  • Workup: Wash the organic layer with 0.1M HCl, then 0.1M NaOH, and brine. Dry over Na2SO4 and concentrate.

Step 2: Dehydrative Cyclization (Benzoxazole Formation)
  • Reaction: Dissolve the crude amide intermediate in toluene (10 mL/g). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux at 110°C for 12 hours.

  • Self-Validation (IPC 2): Monitor the water volume collected in the trap. The reaction is complete when the theoretical yield of water is reached. Confirm via HPLC that the open-chain amide is < 2%.

  • Workup: Cool to room temperature, wash with saturated NaHCO3 to remove the acid catalyst, dry, and concentrate to yield the Boc-protected benzoxazole.

Step 3: Anhydrous Deprotection & Salt Formation
  • Preparation: Dissolve the Boc-protected intermediate in anhydrous 1,4-dioxane.

  • Self-Validation (IPC 3): Perform a Karl Fischer (KF) titration on the solution. Do not proceed unless water content is < 0.1%. Mechanistic Note: Trace water here guarantees the formation of the ring-opened impurity.

  • Deprotection: Slowly introduce 4M HCl in dioxane (5.0 eq) at 10°C. Stir for 2 hours at room temperature.

  • Isolation: The target (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride will precipitate as a white crystalline solid. Filter under a nitrogen atmosphere and wash with cold anhydrous diethyl ether.

V. References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety - International Journal of Pharmacy and Biological Sciences. [Link]

  • Benzoxazole Synthesis - Organic Chemistry Portal.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (6-bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride for Structural Verification

For researchers and professionals in the field of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of advancing therapeutic candidates. Nuclear Magnetic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of advancing therapeutic candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for providing detailed atomic-level information about molecular structure.[1][2] This guide presents a detailed analysis of the ¹H and ¹³C NMR spectral data for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry.

Due to the limited availability of public domain spectral data for this specific hydrochloride salt, this guide provides a predicted, in-depth spectral interpretation based on established principles of NMR spectroscopy and comparative data from structurally related benzoxazole derivatives. To provide a robust comparative framework, we will contrast the predicted spectra of our target compound with the experimentally determined NMR data for a closely related analogue, 2-benzyl-5-bromobenzo[d]oxazole. This comparative approach is designed to enhance the understanding of substituent effects on the benzoxazole scaffold and to serve as a practical guide for scientists working with similar molecular architectures.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] A thorough understanding of their structure through spectroscopic methods like NMR is paramount for the synthesis of novel derivatives and for conducting structure-activity relationship (SAR) studies.[4]

Predicted ¹H and ¹³C NMR Spectral Data for (6-bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride. These predictions are based on the analysis of substituent effects and data from closely related, experimentally characterized benzoxazole derivatives. The hydrochloride salt form is expected to influence the chemical shift of the aminomethyl protons due to the presence of the -NH3+ group.

Table 1: Predicted ¹H NMR Data for (6-bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.8 (broad s)br s3H-NH₃⁺
~7.95d, J ≈ 2.0 Hz1HH-5
~7.80d, J ≈ 8.6 Hz1HH-4
~7.60dd, J ≈ 8.6, 2.0 Hz1HH-7
~4.50s2H-CH₂-

Table 2: Predicted ¹³C NMR Data for (6-bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165.0C-2
~150.5C-7a
~142.0C-3a
~128.0C-7
~125.0C-5
~118.0C-6 (C-Br)
~112.0C-4
~35.0-CH₂-

Comparative Analysis: Experimental NMR Data for 2-benzyl-5-bromobenzo[d]oxazole

To ground our predictions in experimental evidence, we present the reported NMR data for 2-benzyl-5-bromobenzo[d]oxazole.[2] This compound shares the brominated benzoxazole core but differs in the substituent at the 2-position (a benzyl group instead of an aminomethyl group) and the position of the bromine atom (position 5 instead of 6). These differences will be reflected in the chemical shifts, providing a valuable learning opportunity.

Table 3: Experimental ¹H NMR Data for 2-benzyl-5-bromobenzo[d]oxazole (in CDCl₃) [2]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.82–7.80m1HH-4
7.42–7.23m7HH-6, H-7, and Phenyl-H
4.25s2H-CH₂-

Table 4: Experimental ¹³C NMR Data for 2-benzyl-5-bromobenzo[d]oxazole (in CDCl₃) [2]

Chemical Shift (δ) ppmAssignment
166.4C-2
150.0C-7a
142.9C-3a
134.3Phenyl C-1'
128.9 (2C)Phenyl C-2', C-6'
128.8 (2C)Phenyl C-3', C-5'
127.7C-6
127.4Phenyl C-4'
122.8C-4
116.9C-5 (C-Br)
111.7C-7
35.2-CH₂-

Causality Behind Spectral Differences

A comparison of the predicted data for our target compound and the experimental data for the analogue reveals key insights into structure-spectra correlations:

  • Protons on the Benzoxazole Ring : The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons. In our target compound, the bromine at position 6 is expected to deshield the adjacent protons (H-5 and H-7). The predicted splitting pattern (a doublet for H-5, a doublet for H-4, and a doublet of doublets for H-7) reflects the expected ortho and meta couplings.

  • Methylene Protons (-CH₂-) : The chemical shift of the methylene protons is sensitive to the nature of the adjacent group. In the hydrochloride salt of our target compound, the electron-withdrawing effect of the -NH₃⁺ group is expected to deshield the methylene protons, leading to a downfield shift to around 4.50 ppm. This is slightly downfield compared to the benzylic protons in the comparative compound (4.25 ppm), where the phenyl group is less electron-withdrawing.[2]

  • C-2 Carbon : The carbon at the 2-position of the benzoxazole ring is characteristically deshielded due to the adjacent oxygen and nitrogen atoms, resulting in a chemical shift in the range of 160-168 ppm.[3] This is consistent in both the predicted and experimental data.

Experimental Protocol for NMR Data Acquisition

The following is a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for benzoxazole derivatives.

Sample Preparation
  • Sample Weighing : For ¹H NMR, accurately weigh 5-10 mg of the purified compound. For ¹³C NMR, a higher concentration is generally required, so use 20-50 mg of the sample.[3]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For hydrochloride salts, dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its high polarity. For the free base, chloroform-d (CDCl₃) can be used.[3]

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can often be used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[4]

  • Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

    • A spectral width of 200-240 ppm is typically used.

Visualizing the Workflow and Structures

To further clarify the process and the molecular structures, the following diagrams are provided.

cluster_workflow NMR Analysis Workflow prep Sample Preparation acq Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc Raw FID Data interp Interpretation & Comparison proc->interp Processed Spectra

Caption: A standardized workflow for NMR analysis.

cluster_target (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride cluster_comparative 2-benzyl-5-bromobenzo[d]oxazole Target Target Comparative Comparative

Caption: Molecular structures of the target and comparative compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride, contextualized by a comparison with an experimentally characterized analogue. The detailed protocol and interpretation serve as a valuable resource for researchers in drug discovery, aiding in the structural verification of novel benzoxazole derivatives. The principles outlined herein are broadly applicable to the structural elucidation of other complex heterocyclic systems.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride Executive Summary The management of halogenated heterocyclic compounds in the laboratory requires strict a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Executive Summary

The management of halogenated heterocyclic compounds in the laboratory requires strict adherence to environmental and safety regulations. (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a brominated aromatic amine salt frequently utilized in drug discovery and synthetic chemistry. Because of its halogenated nature and acidic salt form, improper disposal can lead to severe environmental persistence, aquatic toxicity, and dangerous chemical incompatibilities. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this compound.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first analyze the physicochemical properties of the waste material. While specific toxicological data for every novel derivative may be limited, we can reliably extrapolate hazard profiles from closely related structural analogs, such as (6-bromo-1,3-benzoxazol-2-yl)methanol, which is a known skin and eye irritant[1].

Table 1: Physicochemical Properties and Disposal Implications

Property / FeatureDescriptionOperational & Disposal Implication
Chemical Class Halogenated Heterocyclic Amine HydrochlorideMust be strictly segregated from non-halogenated waste streams to comply with environmental regulations.
Physical State Solid (Crystalline Powder)Presents a particulate/dust inhalation hazard; all solid transfers must be performed within a certified chemical fume hood.
Aqueous Reactivity Acidic Dissociation (pH < 5)The hydrochloride salt dissociates in water, lowering the pH. Aqueous waste must be neutralized prior to bulk accumulation to prevent dangerous off-gassing.
GHS Hazards (Analogous) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1]Mandatory PPE: Nitrile gloves, safety goggles, and a lab coat during all disposal and cleanup procedures.

Mechanistic Rationale for Disposal Protocols

Standard disposal methods (such as drain disposal or standard municipal trash) are fundamentally incompatible with (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride due to the following mechanistic and regulatory reasons:

  • Aquatic Toxicity and Persistence: Halogenated organic compounds (HOCs) are highly recalcitrant to biological degradation. The carbon-bromine bond resists natural breakdown processes, leading to environmental persistence and bioaccumulation[2]. Consequently, the American Chemical Society (ACS) strictly prohibits the drain disposal of halogenated compounds, regardless of the dilution factor[3].

  • Thermal Destruction Dynamics: The disposal of brominated aromatics requires specialized high-temperature incineration (e.g., rotary kiln) equipped with caustic scrubbing systems. Incomplete combustion of brominated compounds can yield highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2]. Complete combustion generates corrosive hydrobromic acid (HBr) and hydrochloric acid (HCl) gases, which must be immediately neutralized by the facility's scrubber systems[4].

  • Regulatory Classification: Under the EPA’s Resource Conservation and Recovery Act (RCRA), waste streams containing halogenated organic compounds are subject to strict Land Disposal Restrictions (LDRs)[5]. EHS professionals must ensure these wastes are properly profiled before shipment to a Treatment, Storage, and Disposal Facility (TSDF)[6].

Waste Routing Workflow

The following decision tree dictates how different forms of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride waste must be routed through the laboratory's waste management system.

WasteWorkflow Start Waste Generation: (6-bromo-1,3-benzoxazol-2-yl) methanamine HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidCont Collect in Sealable HDPE/Glass Container Solid->SolidCont OrgSolvent Organic Solvents (e.g., DMSO, DCM) Liquid->OrgSolvent AqSolvent Aqueous Solutions (Acidic pH) Liquid->AqSolvent Incineration High-Temperature Incineration with Caustic Scrubbing SolidCont->Incineration OrgWaste Halogenated Organic Waste Stream OrgSolvent->OrgWaste AqWaste Neutralize (pH 6-8) Halogenated Aqueous Waste AqSolvent->AqWaste OrgWaste->Incineration AqWaste->Incineration

Figure 1: Decision tree and routing workflow for halogenated benzoxazole waste streams.

Operational Methodologies: Step-by-Step Disposal

Protocol A: Solid Waste Disposal (Unused or Expired Chemical)

Objective: Safely package pure compound to prevent aerosolization and personnel exposure.

  • Preparation: Ensure the chemical fume hood is operational. Don standard PPE (nitrile gloves, safety glasses, lab coat).

  • Transfer: Using a static-free scoopula, carefully transfer the unused or expired solid into a compatible, sealable container (amber glass or High-Density Polyethylene [HDPE] are preferred).

  • Validation: Inspect the rim of the container to ensure no residual powder compromises the seal. Cap tightly.

  • Labeling: Immediately affix a hazardous waste label. Mark the contents exactly as "(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride" and check the boxes for "Toxic," "Irritant," and "Halogenated Organic."

  • Storage: Place the container in a designated secondary containment tray in the hazardous waste accumulation area, strictly segregated from strong oxidizing agents.

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)

Objective: Neutralize reactive salts and segregate halogenated liquids to prevent incompatible chemical reactions in bulk storage.

  • Categorization: Determine the primary solvent.

    • If Organic (e.g., DMSO, Methanol, DCM): The entire mixture must be treated as a Halogenated Organic Waste. Proceed to Step 3.

    • If Aqueous: The solution will likely be acidic due to the hydrochloride salt. Proceed to Step 2.

  • Aqueous Neutralization (Self-Validating Step):

    • Slowly add 1M NaOH dropwise to the aqueous waste while stirring.

    • Validation: Test the solution using universal pH indicator paper. A stable reading between pH 6.0 and 8.0 confirms successful neutralization. This is critical to prevent the generation of toxic gases if the waste inadvertently mixes with incompatible compounds (like sulfides or cyanides) in the bulk carboy.

  • Transfer: Use a dedicated, chemically compatible funnel to pour the solution into the appropriate bulk waste carboy ("Halogenated Organic Waste" or "Halogenated Aqueous Waste").

  • Documentation: Log the estimated mass/volume of the compound added to the waste accumulation log attached to the carboy.

Protocol C: Spill Cleanup and Decontamination

Objective: Mitigate exposure during accidental releases and ensure all contaminated materials are captured.

  • Containment: For a solid spill, do not sweep dry, as this will aerosolize the irritating powder. Cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the dampened towels and the spilled material into a wide-mouth HDPE waste container.

  • Decontamination: Wipe the affected benchtop or floor area first with a solvent the compound is highly soluble in (e.g., a small volume of methanol), followed by a thorough wash with standard laboratory detergent and water.

  • Disposal of Materials: Place all contaminated paper towels, gloves, and cleanup materials into a solid hazardous waste bag. Label as "Chemically Contaminated Debris - Halogenated Amine."

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at:[Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at:[Link]

  • Perspective on halogenated organic compounds. PMC - NIH. Available at:[Link]

  • (6-BROMO-1,3-BENZOXAZOL-2-YL)METHANOL — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.